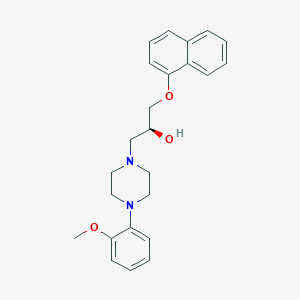

Naftopidil, (S)-

Description

Contextualization within Alpha-1 Adrenergic Receptor Antagonism Research

Naftopidil (B1677906) is primarily known for its activity as an alpha-1 (α1) adrenergic receptor antagonist. wikipedia.orgpatsnap.com Alpha-1 adrenergic receptors are G protein-coupled receptors divided into three subtypes: α1A, α1B, and α1D. These receptors are found in various tissues throughout the body, including smooth muscles in blood vessels and the lower urinary tract (prostate, bladder neck). patsnap.comdovepress.com They play a key role in mediating smooth muscle contraction. patsnap.com

Alpha-1 adrenergic receptor antagonists work by blocking the action of endogenous agonists, such as norepinephrine, at these receptors, leading to smooth muscle relaxation. patsnap.com This mechanism is particularly relevant in conditions like benign prostatic hyperplasia (BPH), where the enlargement of the prostate gland leads to compression of the urethra and lower urinary tract symptoms (LUTS). patsnap.com By relaxing the smooth muscles in the prostate and bladder neck, alpha-1 blockers like naftopidil can improve urinary flow and alleviate LUTS. patsnap.com

Research into the selectivity of alpha-1 adrenergic receptor antagonists for different subtypes has been a crucial area of study. Naftopidil has demonstrated selectivity for certain α1 receptor subtypes. While some early studies did not observe selectivity in certain cell systems, later research using cloned human α1-adrenoceptor subtypes expressed in CHO cells indicated that naftopidil has a higher potency for the α1D-AR compared to the α1B- and α1A-AR subtypes. nih.govmdpi.com Specifically, it showed approximately 17-fold higher potency for α1D-AR than for α1B-AR and 3-fold higher potency than for α1A-AR in some studies. nih.govmdpi.com However, other work has suggested a different affinity order, with α1A > α1B > α1D, highlighting variations observed between laboratories and the need for a comprehensive view of data. mdpi.com This subtype selectivity is thought to contribute to naftopidil's effects on both voiding and storage symptoms associated with BPH, potentially by targeting receptors in the prostate, bladder, and spinal cord while minimizing effects on vascular α1B receptors that can influence blood pressure. patsnap.comdovepress.com

The stereochemistry of naftopidil, which exists as (R)- and (S)-enantiomers, has also been investigated in the context of alpha-1 adrenergic receptor antagonism. Studies involving docking and functional assays have suggested that both the racemic mixture and the individual (S)- and (R)-enantiomers can exhibit similar blocking activity on α1-AR subtypes. mdpi.com Further research, including molecular docking studies, has indicated that the (R) and (S) enantiomers of naftopidil can exhibit very similar binding poses and occupy the same binding pocket within the α1D-AR homology model. nih.gov This suggests that for α1D-AR antagonism, the stereochemical configuration at the chiral center may not lead to significantly different binding interactions.

Overview of Observed Biological Activities in Preclinical Models

Preclinical research has explored various biological activities of naftopidil, including its effects in animal models and in vitro cell systems, extending beyond its established use for BPH.

Studies in anesthetized dogs have shown that naftopidil selectively inhibits phenylephrine-induced increases in prostatic pressure compared to mean blood pressure. nih.govjst.go.jpresearchgate.net This selectivity for prostatic pressure was observed to be more potent than that of tamsulosin (B1681236) and prazosin (B1663645) in this model. nih.govjst.go.jpresearchgate.net In conscious rabbits, naftopidil had a less potent effect on blood pressure reactions following tilting compared to tamsulosin and prazosin. nih.gov

Beyond its effects on the lower urinary tract, preclinical studies have investigated the potential anti-cancer properties of naftopidil. Research has shown that naftopidil can exert anti-proliferative and cytotoxic effects on various cancer cell lines in vitro, including prostate cancer, bladder cancer, renal carcinoma, and mesothelioma cells. mdpi.comnih.govnih.goviiarjournals.org For example, naftopidil demonstrated anti-proliferative effects on both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines, inducing cell cycle arrest in the G0/G1 phase. mdpi.comncats.io

Interactive Data Table 1: In Vitro Anti-proliferative Effects of Naftopidil on Prostate Cancer Cell Lines

| Cell Line (Androgen Sensitivity) | IC50 (µM) | Effect Observed | Source |

| LNCaP (Androgen-sensitive) | ~20-22.2 | Anti-proliferative, G0/G1 cell cycle arrest | mdpi.comncats.io |

| PC-3 (Androgen-insensitive) | ~30-33.2 | Anti-proliferative, G0/G1 cell cycle arrest | mdpi.comncats.io |

Note: IC50 values can vary between studies and experimental conditions.

Studies in bladder cancer cell lines (KK-47, 5637, T-24) also showed that naftopidil inhibited cell viability in a time-dependent manner, with IC50 values generally decreasing over 72 hours of treatment. iiarjournals.org

Interactive Data Table 2: In Vitro Inhibition of Cell Viability by Naftopidil in Bladder Cancer Cell Lines

| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) | Source |

| KK-47 | 41.3 | 40.4 | 32.5 | iiarjournals.org |

| 5637 | 42.7 | 37.2 | 18.0 | iiarjournals.org |

| T-24 | 39.6 | 31.1 | 20.3 | iiarjournals.org |

Preclinical in vivo studies using xenograft mouse models have further supported the anti-cancer effects of naftopidil. These studies have shown that naftopidil can reduce tumor volume in models of mesothelioma, renal carcinoma, bladder cancer, and prostate cancer. mdpi.com This effect was sometimes accompanied by a decrease in the Ki-67 index (a marker of cell proliferation) and an increase in p21 staining (a cell cycle inhibitor). mdpi.com Naftopidil also demonstrated anti-angiogenic properties, reducing microvessel density in renal carcinoma and prostate cancer xenografts. mdpi.com

The mechanisms underlying the anti-cancer effects of naftopidil are not fully understood and appear to involve both α1-adrenergic receptor-dependent and independent pathways. mdpi.comnih.govnih.gov Some studies suggest involvement of α1-AR binding, while others indicate that anti-proliferative and cytotoxic effects can occur independently of α1-AR antagonism. mdpi.comnih.govnih.govfrontiersin.org Naftopidil has been shown to modulate signaling pathways, including reducing Akt phosphorylation in some cancer cell types and decreasing Smad2 phosphorylation in HeLa cells. mdpi.com It has also been demonstrated to modulate the expression of pro-apoptotic members of the Bcl-2 family. nih.govnih.gov

Furthermore, research has explored the effects of naftopidil on interactions between tumor cells and the surrounding stroma. In a prostate cancer model, naftopidil suppressed tumor growth by altering these interactions, strongly inhibiting the proliferation of stromal cells (fibroblasts) and reducing tumorigenic soluble factors. aacrjournals.orgnih.gov This suggests that naftopidil's efficacy might involve preventing stromal support for tumor growth. aacrjournals.orgnih.gov

Studies have also investigated the effects of naftopidil on synaptic transmissions in the spinal cord, suggesting it may suppress the micturition reflex at this level by potentially enhancing the release of inhibitory neurotransmitters like glycine (B1666218) and GABA. einj.org

Structure

3D Structure

Properties

CAS No. |

127931-16-2 |

|---|---|

Molecular Formula |

C24H28N2O3 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1 |

InChI Key |

HRRBJVNMSRJFHQ-FQEVSTJZSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of S Naftopidil

Alpha-1 Adrenergic Receptor Subtype Selectivity and Binding Affinity

Alpha-1 adrenergic receptors (α1-ARs) are G protein-coupled receptors that play a significant role in smooth muscle contraction in various tissues, including the prostate, bladder neck, and urethra. mdpi.comnih.gov There are three known subtypes of α1-ARs: α1A, α1B, and α1D. nih.govuj.edu.pl The therapeutic effects of α1-AR antagonists in conditions like BPH are largely attributed to the relaxation of smooth muscle in the lower urinary tract, thereby reducing urethral resistance. mdpi.com

Differential Affinity for α1A, α1B, and α1D Adrenergic Receptors

Naftopidil (B1677906) exhibits differential binding affinity for the α1-AR subtypes. Several studies have investigated the selectivity profile of naftopidil using cloned human α1-AR subtypes expressed in cell lines. Some research indicates that naftopidil has a higher affinity for the α1D-adrenoceptor compared to the α1A and α1B subtypes. One study using cloned human α1-adrenoceptor subtypes reported that naftopidil was selective for the α1D-adrenoceptor with approximately 3- and 17-fold higher affinity than for the α1A- and α1B-adrenoceptor subtypes, respectively. jst.go.jpfrontiersin.org Another study using membrane preparations from CHO cells expressing cloned human α1-AR genes showed that naftopidil had 17- and 3-fold higher potency for α1D-AR than for the α1B- and α1A-AR, respectively. mdpi.com However, a recent work contradicted these findings, suggesting an affinity order of α1A > α1B > α1D. mdpi.com

Naftopidil's affinity for α1A and α1D subtypes is considered important for its effects on lower urinary tract symptoms. nih.govdovepress.com The α1A subtype is predominant in the prostate stroma and smooth muscle, mediating prostate contractility. mdpi.comnih.gov The α1D subtype is also found in the prostate and is significantly expressed in the bladder trigone, body, and dome, and may be involved in detrusor overactivity. nih.govdovepress.com The α1B subtype is primarily expressed in vascular tissue. mdpi.com The relatively lower affinity of naftopidil for the α1B subtype may contribute to a lower incidence of cardiovascular side effects compared to less selective alpha-blockers. researchgate.net

Data on the binding affinities (pKi values) for naftopidil across the α1-AR subtypes demonstrate this differential selectivity.

| Adrenergic Receptor Subtype | pKi Value | Fold Selectivity (vs. α1B) | Reference |

| α1A | ~8.2 | ~3 | mdpi.comjst.go.jpfrontiersin.org |

| α1B | ~7.0 | 1 | mdpi.comjst.go.jpfrontiersin.org |

| α1D | ~8.7 | ~17 | mdpi.comjst.go.jpfrontiersin.org |

Note: pKi values are approximate and can vary depending on the experimental conditions and source.

Competitive Inhibition of Alpha-Adrenoceptor-Mediated Contractions in Isolated Tissues

In in vitro studies using isolated tissues, naftopidil has been shown to competitively inhibit α1-adrenoceptor-mediated contractions induced by agonists such as noradrenaline or phenylephrine. jst.go.jpresearchgate.net Studies in various animal tissues, including dog mesenteric and carotid arteries and rabbit, guinea pig, and rat thoracic aortae, have demonstrated that naftopidil competitively inhibits noradrenaline-induced contractions with pA2 values ranging from 6.73 to 8.15. researchgate.net This competitive antagonism indicates that naftopidil binds to the same receptor site as the endogenous agonists, preventing their action. researchgate.net

Furthermore, studies in an anesthetized dog model showed that intravenous administration of naftopidil dose-dependently inhibited phenylephrine-induced increases in prostatic pressure and mean blood pressure. jst.go.jp Naftopidil demonstrated selective inhibition of prostatic pressure compared to mean blood pressure, with a selectivity index of 3.76, which was more potent than tamsulosin (B1681236) (1.23) and prazosin (B1663645) (0.61) in this model. jst.go.jp This tissue selectivity is believed to be linked to its higher binding affinity for the α1A and α1D subtypes, which are significantly expressed in prostatic tissue. jst.go.jp

Binding Characteristics to Prostatic Alpha-Adrenoceptors in Benign Prostatic Hyperplasia Tissue Models

In the context of benign prostatic hyperplasia (BPH), the binding characteristics of naftopidil to alpha-adrenoceptors in prostatic tissue are particularly relevant. The increased smooth muscle tone in the prostate and bladder neck contributes significantly to the lower urinary tract symptoms experienced by men with BPH. mdpi.com Alpha-1 adrenoceptors, predominantly the α1A subtype, are abundant in the prostate stroma and mediate this smooth muscle contraction. mdpi.comnih.gov

Studies investigating the expression of α1-AR subtypes in prostate biopsy specimens from patients with BPH have shown that both α1A and α1D mRNA are present, although the α1A subtype function appears to predominate in prostate stroma. nih.govdovepress.com Naftopidil's affinity for both α1A and α1D subtypes suggests it can effectively target the receptors involved in prostatic smooth muscle tone. While some studies highlight naftopidil's higher affinity for α1D, others emphasize its interaction with α1A in the context of BPH. nih.govdovepress.com The ability of naftopidil to bind to these receptors in prostatic tissue contributes to its therapeutic effect by promoting smooth muscle relaxation and improving urinary outflow. mdpi.com

Mechanisms of Action Beyond Alpha-1 Adrenergic Receptor Antagonism

While the primary mechanism of action of naftopidil is α1-AR antagonism, research suggests it may also exert effects through mechanisms independent of these receptors.

Influence on Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro

Studies investigating the effects of naftopidil on neuronal activity have revealed an influence on excitatory synaptic transmissions in substantia gelatinosa (SG) neurons in the spinal cord, a region involved in processing sensory information, including bladder function and nociception. einj.orgnih.goveinj.orgbvsalud.orgresearchgate.net

Using whole-cell patch-clamp recordings in spinal cord slices from rats, researchers observed that bath-applied naftopidil significantly decreased the peak amplitudes of both Aδ and C fiber-evoked excitatory postsynaptic currents (EPSCs) in SG neurons. einj.orgnih.gov This effect was reversible and reproducible. einj.orgnih.gov Notably, another α1-adrenoceptor blocker, prazosin, did not inhibit these evoked EPSCs at a relevant concentration. einj.orgnih.gov This suggests that the inhibitory effect of naftopidil on evoked EPSCs in SG neurons is likely mediated by a mechanism that does not involve α1-adrenoceptors. einj.orgnih.gov

Previous research had shown that intrathecal injection of naftopidil could abolish rhythmic bladder contraction in vivo and that naftopidil facilitated spontaneous inhibitory postsynaptic currents in SG neurons. einj.orgnih.govbvsalud.org These effects suggested that naftopidil might suppress the micturition reflex at the spinal cord level. einj.orgnih.govbvsalud.org The observed inhibition of evoked EPSCs by naftopidil in SG neurons in vitro provides further evidence for a spinal cord-level mechanism that could contribute to its effects on lower urinary tract symptoms, potentially by modulating sensory input related to bladder filling and urgency, independent of its peripheral α1-AR blocking activity in the prostate. einj.orgnih.goveinj.orgresearchgate.net This modulation of synaptic transmission may involve the mediation of GABAergic and/or glycinergic neural transmission, leading to hyperpolarization in a subset of SG neurons. einj.orgresearchgate.net

Mediation of GABA/Glycine (B1666218) Receptors at the Spinal Cord Level

Studies suggest that Naftopidil influences the micturition reflex at the spinal cord level, potentially through its interaction with GABA and glycine receptors. Experiments using rat spinal cord slices have shown that Naftopidil can facilitate spontaneous inhibitory postsynaptic currents (mIPSCs) in substantia gelatinosa (SG) neurons nih.goveinj.org. While Naftopidil enhanced the frequency of mIPSCs, it did not appear to affect their amplitude, suggesting that it may not directly alter the sensitivity of GABA and/or glycine receptors in spinal dorsal horn neurons nih.gov. Instead, the evidence points towards Naftopidil potentially elevating the levels of GABA and/or glycine at the presynaptic site of SG neurons, thereby enhancing the release of these inhibitory neurotransmitters nih.gov. This proposed mechanism, involving the activation of inhibitory interneuron terminals in the spinal dorsal horn, could contribute to the inhibition of the micturition reflex nih.gov. The Naftopidil-induced outward currents in SG neurons were attenuated by the GABA(A) receptor antagonist bicuculline (B1666979) and the glycine receptor antagonist strychnine, further supporting the involvement of these receptors researchgate.net. Compared to other alpha-1 adrenoceptor antagonists like tamsulosin and silodosin, Naftopidil demonstrated larger GABA/glycine-mediated outward currents in a subset of SG neurons researchgate.neteinj.org.

Cellular Effects and Signaling Pathways

Beyond its effects on the nervous system, (S)-Naftopidil has demonstrated significant cellular effects, particularly in the context of cancer. These effects include the induction of cell cycle arrest and the initiation of apoptosis through various signaling pathways.

Induction of G0/G1 Cell Cycle Arrest in Cancer Cell Lines

Naftopidil has been shown to exert anti-proliferative effects on various cancer cell lines by inducing cell cycle arrest at the G0/G1 phase. This has been observed in human prostate cancer cell lines, including androgen-sensitive LNCaP and androgen-insensitive PC-3 cells nih.govresearchgate.netcapes.gov.br. Studies reported IC50 values for growth inhibition around 20 µM for LNCaP cells and 30 µM for PC-3 cells nih.govcapes.gov.br. This G0/G1 arrest is associated with changes in the expression of key cell cycle regulatory proteins. For instance, Naftopidil treatment led to a decrease in Cyclin dependent kinase-2 (Cdk-2) expression and an increase in p21cip1 in renal cancer cell lines ACHN and Caki-2 nih.gov. In LNCaP cells, increased expression of p27kip1 and p21cip1 was observed, while in PC-3 cells, only p21cip1 was induced capes.gov.br. The induction of G0/G1 arrest appears to be independent of androgen sensitivity or alpha-1 adrenoceptor subtype expression in prostate cancer cell lines researchgate.netresearchgate.net. Anti-proliferative effects and G0/G1 arrest have also been noted in colon adenocarcinoma cells HT29 and ovarian cancer cell lines SKOV3 and IGROV1-R10, although the specific protein changes can be cell-context dependent nih.gov.

Here is a summary of Naftopidil's effect on cell cycle arrest in various cancer cell lines:

| Cancer Cell Line | Effect on Cell Cycle | Associated Protein Changes | Citation |

| LNCaP (Prostate) | G0/G1 arrest | ↑ p27kip1, ↑ p21cip1 | nih.govcapes.gov.br |

| PC-3 (Prostate) | G0/G1 arrest | ↑ p21cip1 | nih.govcapes.gov.br |

| ACHN (Renal) | G0/G1 arrest | ↓ Cdk-2, ↑ p21cip1 | nih.gov |

| Caki-2 (Renal) | G0/G1 arrest | ↓ Cdk-2, ↑ p21cip1 | nih.gov |

| HT29 (Colon) | Reduced proliferation | Not specified | nih.gov |

| SKOV3 (Ovarian) | Reduced proliferation | ↑ p21cip1, ↑ p27kip1 | nih.gov |

| IGROV1-R10 (Ovarian) | Reduced proliferation | p21cip1, p27kip1 expression not disturbed | nih.gov |

| E9 (Prostate subline) | G0/G1 arrest | Not specified | researchgate.net |

Apoptosis Induction in Cancer Cells

Naftopidil has been shown to induce apoptosis in a variety of cancer cell types, including mesothelioma, prostate, cervical, gastric, bladder, and renal cancer cells nih.govmdpi.comkarger.comoatext.comnih.goviiarjournals.org. This apoptotic effect appears to be a significant mechanism underlying its potential anti-cancer activity and can occur independently of its alpha-1 adrenoceptor blocking properties mdpi.comnih.goviiarjournals.org.

Modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, is involved in Naftopidil-induced cell death nih.govmdpi.comdntb.gov.ua. Specifically, Naftopidil has been shown to increase the expression of pro-apoptotic Bcl-2 family members. In ovarian cancer cell lines, Naftopidil treatment led to an increase in the expression of the BH3-only proteins Bim, Puma, and Noxa nih.gov. This upregulation was observed at both the mRNA and protein levels, suggesting a transcriptional mechanism nih.gov. While Naftopidil increased these pro-apoptotic proteins, it did not significantly alter the expression of anti-apoptotic proteins like Bcl-xL and Mcl-1 in ovarian cancer cells after 48 hours of treatment nih.gov. Increasing the ratio of pro-apoptotic BH3-only proteins to anti-apoptotic Bcl-2 family members is considered a strategy to overcome resistance to apoptosis in cancer cells nih.gov.

A key event in Naftopidil-induced apoptosis is the activation of caspase cascades, particularly the caspase-8 and caspase-3 pathways mdpi.comkarger.comnih.goviiarjournals.orgkarger.comnih.gov. Studies in malignant pleural mesothelioma cells (NCI-H28, NCI-H2052, NCI-H2452, and MSTO-211H) demonstrated that Naftopidil treatment resulted in the activation of both caspase-3 and caspase-8 mdpi.comnih.goviiarjournals.org. This activation was observed across different histological types of mesothelioma cells nih.goviiarjournals.org. While caspase-9 activation was not consistently observed in these studies, the activation of caspase-8 and the downstream effector caspase-3 appears to be a primary mechanism for apoptosis induction by Naftopidil in these cells nih.goviiarjournals.org.

The activation of caspase-8 by Naftopidil in certain cancer cells is linked to the upregulation of Tumor Necrosis Factor-alpha (TNF-α) and the stimulation of FasL secretion mdpi.comkarger.comkarger.comnih.gov. In malignant pleural mesothelioma NCI-H2052 cells, Naftopidil treatment upregulated the expression of TNF-α mRNA karger.comkarger.comnih.gov. Additionally, Naftopidil increased the secretion of FasL from these cells, without significantly affecting FasL mRNA or protein expression levels karger.comkarger.comnih.gov. This increased FasL secretion is thought to promote Fas activation, which in turn recruits procaspase-8 through FADD, leading to the activation of caspase-8 and subsequently caspase-3 karger.com. The combined effect of increased TNF-α and stimulated FasL secretion contributes to the induction of apoptosis via the caspase-8 mediated pathway in these cells karger.comkarger.comnih.gov.

Here is a summary of the effects of Naftopidil on apoptosis-related factors in NCI-H2052 mesothelioma cells:

| Apoptosis-Related Factor | Effect of Naftopidil Treatment | Citation |

| TNF-α mRNA expression | Upregulated | karger.comkarger.comnih.gov |

| FasL secretion | Increased | karger.comkarger.comnih.gov |

| FasL mRNA expression | Not affected | karger.comnih.gov |

| FasL protein expression | Not affected | karger.com |

| Caspase-8 activation | Activated | mdpi.comkarger.comnih.gov |

| Caspase-3 activation | Activated | mdpi.comkarger.comnih.gov |

| Caspase-9 activation | Not activated (in this model) | iiarjournals.orgnih.gov |

Activation of Caspase-3 and Caspase-8 Pathways

Inhibition of Smad2 Phosphorylation-Mediated Transforming Growth Factor (TGF) Beta Activation

Transforming Growth Factor beta (TGF-β) signaling plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 proteins, which then form complexes with Smad4 and translocate to the nucleus to regulate gene transcription. abclonal.complos.org

Studies have shown that naftopidil can reduce the activity of the TGF-β pathway by decreasing Smad2 phosphorylation. nih.govoatext.comoatext.com This inhibition of Smad2 phosphorylation is suggested as a mechanism by which naftopidil may induce apoptosis in certain cell lines, such as prostatic cancer cells and human prostatic cancer tissues. oatext.comresearchgate.net While the precise molecular pathway for this inhibition is not fully described, it indicates an interaction of naftopidil with the TGF-β signaling cascade at the level of Smad2 phosphorylation. nih.govoatext.comoatext.com

Blocking Tubulin Formation

Naftopidil has been identified as a tubulin-binding drug that inhibits tubulin polymerization. researchgate.netresearchgate.netnih.gov Tubulin is a key protein component of microtubules, which are essential for various cellular functions including cell division, maintaining cell shape, cell motility, and intracellular transport. msdvetmanual.com The disruption of tubulin polymerization by tubulin-binding drugs can suppress microtubule dynamics and interfere with the formation of mitotic spindles, leading to the inhibition of cell cycle progression. nih.gov

Studies have shown that naftopidil's ability to bind directly to and inhibit tubulin polymerization may contribute to its observed anti-proliferative and cytotoxic effects in various cell types, including cancer cells, fibroblasts, and vascular endothelial cells. researchgate.netresearchgate.netnih.gov While tubulin polymerization inhibitors typically arrest the cell cycle in the G2 phase, naftopidil has been reported to induce G1 cell cycle arrest, suggesting potentially different mechanisms or downstream effects compared to some other tubulin-binding agents. researchgate.netnih.govaacrjournals.orgnih.gov

Impact on Cell-Cycle Regulatory Proteins

Naftopidil has been shown to impact the expression levels of cell-cycle regulatory proteins, contributing to its anti-proliferative effects. Studies have demonstrated that naftopidil can induce G1 cell cycle arrest in various cell lines, including prostate cancer cells, renal cancer cells, fibroblasts, and vascular endothelial cells. researchgate.netresearchgate.netaacrjournals.orgnih.govaacrjournals.org

This G1 arrest is associated with changes in key cell-cycle proteins. For example, in renal cancer cells (ACHN and Caki-2), naftopidil treatment led to an increase in p21cip1 expression and a decrease in Cyclin dependent kinase-2 (Cdk-2) expression. nih.govaacrjournals.org Similarly, in prostate cancer cells (E9), naftopidil increased the level of the cell-cycle regulatory protein p27kip1. nih.govaacrjournals.orgarctomsci.com These findings suggest that naftopidil modulates the cell cycle by influencing the expression of proteins that control progression through the G1 phase. nih.govaacrjournals.orgaacrjournals.orgarctomsci.com

The following table summarizes the observed effects of naftopidil on cell cycle regulatory proteins in different cell lines:

| Cell Line | Naftopidil Concentration | Incubation Time | Observed Effect on Cell Cycle | Effect on p21cip1 | Effect on p27kip1 | Effect on Cdk-2 | Reference |

| Renal Cancer Cells (ACHN, Caki-2) | 5-15 µM | 5 days | G1 arrest | Increased | Not specified | Decreased | nih.govaacrjournals.org |

| Prostate Cancer Cells (E9) | 50 µM | 48 hours | G1 arrest | Not specified | Increased | Not specified | nih.govaacrjournals.orgarctomsci.com |

| Prostate Cancer Cells (PC-3) | Not specified | Not specified | G0/G1 arrest | Inhibited | Not specified | Not specified | nih.gov |

| Renal Cancer Cells (ACHN) | Not specified | Not specified | G0/G1 arrest | Increased | Not specified | Decreased | nih.gov |

| Endothelial Cells (HUVEC) | 50 µM | 24 hours | G1 arrest | Increased | Not specified | Not specified | nih.govaacrjournals.org |

| Lung Fibroblasts | Various concentrations | 48 hours | G0/G1 arrest | Not specified | Not specified | Not specified | nih.gov |

Reduction of Intraprostatic and Intracellular Dihydrotestosterone (B1667394) (DHT) Levels via UGT2B Induction

Accumulation of androgens, particularly dihydrotestosterone (DHT), is a significant factor in the development and progression of benign prostatic hyperplasia (BPH). nih.govnih.gov DHT is metabolized into inactive products by UDP-glucuronosyltransferase 2B (UGT2B) enzymes in the prostate. nih.govnih.gov

Studies investigating the effects of naftopidil enantiomers have demonstrated their ability to induce the expression and activity of UGT2B in rat prostate models and specifically UGT2B15 in human prostate cells (BPH-1). nih.govresearchgate.net This induction of UGT2B, particularly UGT2B15, by naftopidil enantiomers leads to a reduction in intraprostatic and intracellular DHT levels. nih.govresearchgate.net This reduction in DHT contributes to the promotion of cell apoptosis in BPH-1 cells. nih.gov Research using siRNA transfection targeting UGT2B15 has further highlighted the essential role of this enzyme in mediating the effects of naftopidil enantiomers on DHT levels and subsequent cellular effects. nih.gov The mechanism by which naftopidil enantiomers upregulate UGT2B15 appears to differ from that of typical androgen receptor antagonists and 5α-reductase inhibitors. nih.govresearchgate.net

Preclinical Pharmacological Investigations of S Naftopidil

In Vitro Studies in Cell Culture Models

In vitro studies utilizing diverse cancer cell lines have been instrumental in understanding the direct effects of (S)-Naftopidil at the cellular level. These investigations have focused on assessing its ability to inhibit cell proliferation and induce cell death.

Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines

(S)-Naftopidil has demonstrated antiproliferative and cytotoxic effects across a range of cancer cell types. These effects appear to be dependent on the concentration of (S)-Naftopidil and the specific cell line being studied. In many models, cytotoxic activity is observed at concentrations higher than 50 µM, although lower concentrations can exert cytotoxic effects when used in combination with other anti-neoplastic strategies. mdpi.com

Prostate Cancer Cell Lines (Androgen-Sensitive LNCaP, Androgen-Insensitive PC-3, E9 Cells)

Studies on prostate cancer cell lines, including androgen-sensitive LNCaP, androgen-insensitive PC-3, and the LNCaP subline E9, have shown that (S)-Naftopidil exerts antiproliferative effects regardless of androgen sensitivity or α1-AR subtype expression. aacrjournals.org For instance, (S)-Naftopidil demonstrated anti-proliferative effects on both LNCaP and PC-3 cell lines, with IC50 values around 20 µM and 30 µM, respectively. mdpi.com This effect was accompanied by a G0/G1 phase cell cycle arrest. mdpi.com The molecular mechanisms underlying this antiproliferative effect appear to be cell context-dependent, involving the upregulation of cell cycle inhibitors such as p27kip1 and p21cip1. mdpi.com In LNCaP cells, both p27kip1 and p21cip1 were significantly increased, while only p27kip1 was increased in E9 cells and only p21cip1 in PC-3 cells. mdpi.com (S)-Naftopidil has also been shown to induce apoptosis in LNCaP and PC-3 cells when combined with docetaxel (B913). mdpi.com

Table 1: Antiproliferative Effects of (S)-Naftopidil on Prostate Cancer Cell Lines

| Cell Line (Androgen Sensitivity) | Effect | IC50 (µM) | Key Mechanism(s) Involved | Reference |

| LNCaP (Androgen-Sensitive) | Antiproliferative | ~20 | G0/G1 cell cycle arrest, ↑ p27kip1, ↑ p21cip1 | mdpi.comcapes.gov.br |

| PC-3 (Androgen-Insensitive) | Antiproliferative | ~30 | G0/G1 cell cycle arrest, ↑ p21cip1 | mdpi.comcapes.gov.br |

| E9 (Androgen Low-Sensitive) | Growth Inhibitory | Not specified | G1 cell cycle arrest, ↑ p27 | aacrjournals.orgmedchemexpress.com |

Bladder Cancer Cell Lines

(S)-Naftopidil has been reported to reduce cell viability in various bladder cancer cell lines, including 253J, 5637, KK-47, T24, and UM-UC-3. nih.gov Studies have shown that (S)-Naftopidil strongly inhibited the cell viability of KK47, 5637, and T-24 cells. iiarjournals.orgiiarjournals.org The IC50 values for cell viability in these cell lines varied depending on the treatment duration. iiarjournals.org For KK-47 cells, the IC50 values were 41.3 µM at 24h, 40.4 µM at 48h, and 32.5 µM at 72h. iiarjournals.org For 5637 cells, the IC50 values were 42.7 µM at 24h, 37.2 µM at 48h, and 18.0 µM at 72h. iiarjournals.org For T-24 cells, the IC50 values were 39.6 µM at 24h, 31.1 µM at 48h, and 20.3 µM at 72h. iiarjournals.org This indicates a time-dependent inhibition of cell viability. iiarjournals.org The antitumor activity against bladder cancer cells appears to be independent of malignancy grade and may involve the activation of the caspase-3-dependent apoptotic pathway, independent of alpha-1 AR blocking activity. iiarjournals.orgiiarjournals.org

Table 2: IC50 Values of (S)-Naftopidil on Bladder Cancer Cell Lines (µM)

| Cell Line | 24 hours | 48 hours | 72 hours | Reference |

| KK-47 | 41.3 | 40.4 | 32.5 | iiarjournals.org |

| 5637 | 42.7 | 37.2 | 18.0 | iiarjournals.org |

| T-24 | 39.6 | 31.1 | 20.3 | iiarjournals.org |

Renal Cancer Cells

(S)-Naftopidil has demonstrated anti-proliferative effects on renal cancer cell lines such as ACHN and Caki-2. mdpi.comnih.gov Studies have shown that (S)-Naftopidil suppressed the proliferation of ACHN and Caki-2 cells in a dose-dependent manner. aacrjournals.org This reduction in proliferation was accompanied by a G0/G1 phase cell cycle arrest and an increase in p21cip1 expression, while decreasing Cyclin dependent kinase-2 (Cdk-2) expression. mdpi.comnih.gov (S)-Naftopidil exerted more cytotoxic effect on ACHN and Caki-2 cells compared to tamsulosin (B1681236). aacrjournals.org

Cervical Cancer Cells

While the search results mention that (S)-Naftopidil has been reported to have anti-proliferative effects on cervical cancer cells, detailed in vitro findings regarding specific cell lines and mechanisms were less extensive compared to other cancer types in the provided snippets. oatext.com Some sources generally indicate that alpha-1 adrenoceptor antagonists, including naftopidil (B1677906), have shown anti-proliferative effects on various cancer cells in vitro. oatext.com Further specific details on (S)-Naftopidil's in vitro effects on cervical cancer cell lines like HeLa or Ca Ski were not prominently featured in the immediate results, which focused more on other compounds or broader categories of alpha-1 blockers in the context of cervical cancer. explorationpub.comfrontiersin.orgmdpi.com

Malignant Pleural Mesothelioma Cells

(S)-Naftopidil has been shown to induce apoptosis in malignant pleural mesothelioma cell lines, including NCI-H28, NCI-H2052, NCI-2452, and MSTO-211H. mdpi.comnih.govmdpi.com This effect involves the activation of caspase-3 and caspase-8. mdpi.comnih.gov In NCI-H2052 cells, (S)-Naftopidil upregulated the expression of tumor necrosis factor-α (TNF-α) mRNA and increased FasL secretion, which activates caspase-8 and subsequently caspase-3. nih.govkarger.comkarger.com While cytotoxic effects were observed, some studies suggest that higher concentrations (> 50 µM) might be needed for significant cytotoxicity as a single agent in some mesothelioma models. mdpi.comnih.gov The induction of apoptosis in mesothelioma cells by (S)-Naftopidil appears to be independent of α1-adrenoceptor blocking. mdpi.com

In Vivo Animal Model Studies

Effects on Micturition Reflex in Rats

Preclinical studies in rats have investigated the effects of naftopidil, including the (S)-enantiomer, on the micturition reflex. The micturition reflex is mediated by neuronal circuits primarily located in the lumbosacral spinal cord. einj.orgresearchgate.net Alpha-1 adrenoceptors in the rat spinal cord can reduce the voiding reflex, potentially by inhibiting the afferent pathway of micturition. researchgate.netmdpi.com

Research suggests that naftopidil can suppress the micturition reflex at the spinal cord level. bvsalud.orgnih.gov Intrathecal injection of naftopidil has been shown to transiently abolish isovolumetric bladder contractions in rats. urotoday.com Furthermore, naftopidil facilitated spontaneous inhibitory postsynaptic currents (IPSCs) in substantia gelatinosa (SG) neurons within spinal cord slices, indicating a potential mechanism involving the activation of inhibitory interneuron terminals in the spinal dorsal horn. einj.orgbvsalud.org

Studies comparing the effects of different alpha-1 adrenoceptor antagonists, including naftopidil, on conscious rats undergoing continuous cystometry have shown that these agents can prolong the micturition interval. einj.org Naftopidil-induced neural suppression in SG neurons appears to be mediated, at least in part, by hyperpolarization associated with glycinergic and/or GABAergic neural transmission. einj.org This suggests that naftopidil may improve urinary storage symptoms by suppressing the micturition reflex through actions on these inhibitory pathways in the spinal cord. einj.org

Investigations into the spinal mechanism of naftopidil's inhibitory effect on the micturition reflex have also explored its interaction with serotonergic neurotransmission. Naftopidil may inhibit the micturition reflex via effects on various serotonin (B10506) receptor subtypes (5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors) in the spinal cord. nih.gov Oral administration of naftopidil has been shown to increase serotonin and glycine (B1666218) levels in plasma in rats. nih.gov

In a rat model of bladder outlet obstruction (BOO), naftopidil treatment improved bladder overactivity, which is characterized by increased basal pressure and decreased voiding interval and bladder capacity. nii.ac.jpnih.gov This effect was observed under cold stress conditions, which typically induce bladder overactivity in BOO rats. nii.ac.jp Naftopidil significantly reduced the cold stress-induced increase in basal pressure and decreases in voiding interval and bladder capacity compared to vehicle-treated animals. nii.ac.jp This suggests that alpha-1 adrenoceptors mediate part of the bladder overactivity induced by cold stress in BOO rats, and naftopidil partially inhibits this overactivity, potentially through alpha1D/1A-ARs. nii.ac.jp

Tissue Distribution Studies in Rats (e.g., Intra-prostatic Concentration)

Tissue distribution studies in rats have investigated the pharmacokinetic profiles of naftopidil, including its enantiomers. After oral administration, 14C-naftopidil was detected in various tissues, including the spinal cord, cerebrum, plasma, and prostate gland. nih.gov

Studies comparing the tissue distribution of the (R)- and (S)-enantiomers of naftopidil in rats after intragastric administration revealed stereoselective distribution. While (S)-Naftopidil ((S)-NAF) achieved higher plasma concentrations and had higher bioavailability compared to (R)-Naftopidil ((R)-NAF), (R)-NAF showed significantly higher distribution in certain peripheral tissues, including the prostate, liver, and kidney. nih.govnih.gov

Specifically, the distribution of (R)-NAF in the prostate was notably higher than that of (S)-NAF, with an R/S ratio of 3.16 in one study. nih.gov This suggests that while (S)-NAF is more bioavailable systemically, (R)-NAF preferentially distributes to the prostate tissue in rats.

An earlier study on the pharmacokinetic fate of racemic naftopidil in rats after oral administration indicated rapid and high absorption. nih.gov The parent compound and its metabolites were widely distributed, with highest peak concentrations observed in the gastrointestinal tract (due to biliary elimination), followed by liver, adrenals, pituitary and Harderian glands, lungs, pancreas, kidneys, adipose tissue, bone marrow, aorta, thyroid, and lymph nodes. nih.gov Radioactivity was eliminated from most tissues within 168 hours. nih.gov

Regarding intra-prostatic concentration, one study reported that after an oral dose of 20 mg/kg of naftopidil in rats, the intra-prostatic concentration reached 50-100 µg/g within 1-24 hours, which was the highest concentration observed among all studied organs. oatext.comoatext.com These concentrations are equivalent to 128-256 µM. oatext.comoatext.com

The stereoselective tissue distribution, particularly the higher concentration of the (R)-enantiomer in the prostate, highlights the complex pharmacokinetics of racemic naftopidil in rats. nih.govnih.gov

Plasma Pharmacokinetic Parameters of Naftopidil Enantiomers in Rats after Intragastric Administration nih.gov

| Parameter | (S)-Naftopidil (S)-NAF | (R)-Naftopidil (R)-NAF |

| Cmax (ng/mL) | 186.4 | 133.2 |

| AUC(0-24 h) (ng h/mL) | 877.9 | 602.1 |

| Bioavailability | ~Twice that of (R)-NAF | - |

Tissue Distribution Ratios (R/S) of Naftopidil Enantiomers in Rats nih.gov

| Tissue | R/S Ratio |

| Prostate | 3.16 |

| Liver | 1.33 |

| Kidney | 2.90 |

Intra-prostatic Concentration of Naftopidil in Rats oatext.comoatext.com

| Dose (Oral) | Time after Administration | Intra-prostatic Concentration |

| 20 mg/kg | 1-24 hours | 50-100 µg/g (128-256 µM) |

Non Human Pharmacokinetics and Metabolism of S Naftopidil

Metabolic Pathways

The metabolism of (S)-Naftopidil involves several key enzymatic reactions, primarily occurring in the liver. These phase I and phase II metabolic pathways lead to the formation of various metabolites. frontiersin.org

Hydroxylation of Phenyl or Naphthyl Moieties

Hydroxylation of either the phenyl or naphthyl ring of the naftopidil (B1677906) molecule is a prominent metabolic reaction. nih.gov This process introduces a hydroxyl group onto one of these aromatic rings, yielding hydroxylated metabolites such as (phenyl)hydroxy-naftopidil (PHN) and (naphthyl)hydroxy-naftopidil (NHN). frontiersin.orgnih.gov Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C19, are involved in the hydroxylation of naftopidil enantiomers. researchgate.netoup.com CYP2C9 plays a significant role in the hydroxylation of both (R)- and (S)-naftopidil. oup.com

Demethylation

Demethylation is another metabolic pathway for (S)-Naftopidil, occurring to a minor extent in the investigated species, including rats, dogs, and mice. nih.gov This reaction involves the removal of a methyl group, leading to the formation of O-desmethyl-naftopidil (DMN). nih.govfrontiersin.orgnih.gov Similar to hydroxylation, CYP enzymes are implicated in the demethylation of naftopidil enantiomers, with CYP2C9 identified as playing the most important role for both enantiomers. oup.com CYP2C19 also contributes to the demethylation of (R)-naftopidil and, to a moderate extent, (S)-naftopidil. oup.com

Cleavage and Production of Propylene (B89431) Glycol Metabolite

Cleavage of the parent naftopidil compound is a further metabolic reaction. nih.gov This process can lead to the production of a propylene glycol metabolite. nih.govpatsnap.com This reaction is considered an important metabolic pathway, particularly in rats. nih.gov Propylene glycol itself is a diol with low volatility and is miscible with water, and it can be metabolized by microbes and higher organisms. ccme.cawikipedia.org

Glucuronidation

Glucuronidation is a significant phase II metabolic pathway for naftopidil and its enantiomers. frontiersin.orgnih.govnih.govwikipedia.org This conjugation reaction involves the transfer of glucuronic acid to the drug or its phase I metabolites, increasing their water solubility and facilitating their excretion. wikipedia.org

Extensive glucuronidation is considered the most important metabolic pathway for naftopidil enantiomers. nih.govresearchgate.net Studies have indicated that glucuronidation plays a larger role than CYP-mediated metabolism in the first-pass metabolism of naftopidil in vivo. nih.gov In rats, the levels of glucuronide conjugates of both (R)- and (S)-naftopidil in plasma were significantly higher than those of the parent enantiomers and other phase I and phase II metabolites. nih.gov While glucuronidation of (S)-naftopidil may be faster, it might occur to a lesser extent compared to the (R)-enantiomer. researchgate.net

Glucuronide conjugates of naftopidil and its metabolites have been identified. frontiersin.org These include glucuronide conjugates of the parent naftopidil (NAF-G) and hydroxylated metabolites like (naphthyl)hydroxy-naftopidil glucuronide (NHN-G). frontiersin.orgresearchgate.net Research using rat and human tissue has indicated that hepatic and kidney glucuronidation are major metabolic sites for naftopidil enantiomers. frontiersin.orgnih.govnih.gov Human UDP-Glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B4, are primarily responsible for the glucuronidation of naftopidil enantiomers in vitro. frontiersin.orgnih.govnih.gov UGT2B7 is the principal enzyme mediating the glucuronidation of both (R)- and (S)-naftopidil, while UGT2B4 plays a key role in the stereoselective metabolism of the enantiomers. frontiersin.orgnih.govnih.gov

Table 1: Key Metabolic Pathways and Enzymes for Naftopidil Enantiomers

| Metabolic Pathway | Description | Involved Enzymes (Non-Human/In Vitro) | Metabolites Formed (Examples) |

| Hydroxylation of Phenyl or Naphthyl | Addition of hydroxyl group to phenyl or naphthyl ring. | CYP2C9, CYP2C19 researchgate.netoup.com | (phenyl)hydroxy-naftopidil (PHN), (naphthyl)hydroxy-naftopidil (NHN) frontiersin.orgnih.gov |

| Demethylation | Removal of a methyl group. | CYP2C9, CYP2C19 oup.com | O-desmethyl-naftopidil (DMN) nih.govfrontiersin.orgnih.gov |

| Cleavage | Breakdown of the parent compound. | Not explicitly specified in sources | Propylene glycol metabolite nih.govpatsnap.com |

| Glucuronidation | Conjugation with glucuronic acid. | UGT2B7, UGT2B4 (Human UGTs) frontiersin.orgnih.govnih.gov | Naftopidil glucuronide (NAF-G), (naphthyl)hydroxy-naftopidil glucuronide (NHN-G) frontiersin.orgresearchgate.net |

Table 2: Relative Bioavailability of Naftopidil Enantiomers in Rats

| Enantiomer | Relative Bioavailability (Oral Administration) | Reference |

| (S)-Naftopidil | Higher than racemate and (R)-enantiomer | researchgate.netmdpi.com |

| (R)-Naftopidil | Lower than (S)-enftopidil |

Note: Data primarily derived from studies in rats.

Table 3: Enzyme Kinetics for Glucuronidation of Naftopidil Enantiomers by Human UGTs (In Vitro)

| UGT Enzyme | Enantiomer | Km (μM) (Mean) | Vmax (pmol/min/mg) (Mean) | Reference |

| UGT2B7 | R(+)-NAF | 21 | 1043 | nih.gov |

| UGT2B7 | S(-)-NAF | 38 | 1331 | nih.gov |

| UGT2B4 | R(+)-NAF | 55 | 1976 | nih.gov |

| UGT2B4 | S(-)-NAF | 55 | 1976 | nih.gov |

Note: Data from in vitro studies using recombinant human UGTs.

Major Metabolic Pathway for Naftopidil Enantiomers

Enzyme Systems Involved

The metabolism of naftopidil enantiomers involves both phase I and phase II enzyme systems. Phase I metabolism primarily includes demethylation and hydroxylation, while phase II metabolism largely involves glucuronidation nih.govnih.govfrontiersin.orgnih.gov.

Cytochrome P450 Enzymes (CYP2C9, CYP3A4, CYP2C19)

Cytochrome P450 (CYP) enzymes are involved in the phase I metabolism of naftopidil, specifically in demethylation and hydroxylation reactions nih.govfrontiersin.orgnih.gov. In vitro studies, including those using human liver microsomes and recombinant human CYP enzymes, have identified CYP2C9 and CYP2C19 as significant contributors to naftopidil metabolism nih.govnih.gov. CYP2C9 appears to play the most crucial role in the demethylation and hydroxylation of both naftopidil enantiomers ncats.ionih.gov. CYP2C19 is also a major CYP isoform involved in the metabolism of R(+)-NAF nih.gov. While CYP3A4 is a major drug-metabolizing enzyme in various species, including monkeys which offer a closer representation of human CYP3A4 activity compared to rats, its specific contribution to non-human naftopidil metabolism, particularly for the (S)-enantiomer, is less extensively detailed in the provided search results compared to CYP2C9 and CYP2C19 seranovo.comdrugbank.com. Some studies in human liver microsomes indicate moderate involvement of CYP3A4/5 inhibitors on the metabolism of both enantiomers nih.gov.

UDP-Glucuronosyltransferases (UGT2B4, UGT2B7, UGT1A9)

UDP-Glucuronosyltransferases (UGTs) are key enzymes in the phase II metabolism of naftopidil, catalyzing the glucuronidation of the parent compound and its metabolites frontiersin.orgnih.gov. Glucuronidation is considered a primary metabolic pathway for naftopidil, leading to the formation of more polar and excretable conjugates frontiersin.orgnih.govevotec.com. Studies, including those using rat and human tissue microsomes, have investigated the UGTs involved in naftopidil glucuronidation frontiersin.orgnih.gov. While much of the detailed characterization of specific UGT isoforms like UGT2B4, UGT2B7, and UGT1A9 has been conducted using human enzymes and microsomes, these studies often compare findings with rat models, indicating some relevance to non-human metabolism frontiersin.orgnih.gov.

Research indicates that UGT2B7 is a principal enzyme mediating the glucuronidation of both R(+)-NAF and S(-)-NAF frontiersin.orgnih.govresearchgate.net. UGT2B4 also plays a significant role, particularly in the stereoselective metabolism of naftopidil enantiomers frontiersin.orgnih.govresearchgate.net. UGT1A9 has shown some activity in the glucuronidation of naftopidil enantiomers, although generally less significant than UGT2B7 and UGT2B4 in certain contexts frontiersin.orgnih.govresearchgate.net. Studies have also shown that naftopidil enantiomers can inhibit UGT1A9 activity in human liver microsomes frontiersin.orgnih.govresearchgate.net. While the provided information primarily details the activity of these UGTs with human enzymes, the comparative studies with rat tissues suggest that these isoforms or their functional equivalents are likely involved in non-human glucuronidation of naftopidil as well frontiersin.orgnih.gov.

Stereoselective Metabolism of Naftopidil Enantiomers in Non-Human Models

Stereoselective metabolism of naftopidil enantiomers has been observed in non-human models, particularly rats ncats.iomdpi.comfrontiersin.org. Studies in rats have demonstrated that the pharmacokinetics of R(+)-NAF and S(-)-NAF differ, with S(-)-NAF showing higher bioavailability after oral administration ncats.iomdpi.com. This difference in bioavailability is attributed, at least in part, to extensive and stereoselective metabolism in the rat liver sci-hub.se.

Regarding enzyme involvement in stereoselective metabolism, while CYP2C9 is a major enzyme for both enantiomers' phase I metabolism, the relative contribution of specific CYP isoforms might exhibit some stereoselectivity that is not explicitly detailed for non-human models in the provided results ncats.ionih.gov.

In terms of phase II metabolism, UGT enzymes contribute significantly to the stereoselective disposition of naftopidil enantiomers in rats frontiersin.org. Studies comparing glucuronidation in rat and human tissue microsomes have indicated that UGT2B4 plays a key role in the stereoselective metabolism of naftopidil enantiomers frontiersin.orgnih.govresearchgate.net. The formation of glucuronide conjugates of R(+)-NAF and S(-)-NAF has been observed in rat liver microsomes, with levels of these glucuronides being considerably higher than the parent compounds in rat plasma, highlighting the importance of glucuronidation as a metabolic pathway in this species frontiersin.orgnih.gov.

| Enzyme System | Involved Enzymes (Non-Human Relevance) | Primary Metabolic Pathway | Notes on Stereoselectivity in Non-Human Models |

| Cytochrome P450 (CYP) | CYP2C9, CYP2C19 (Evidence primarily from human studies, but general pathway similarity across species) | Demethylation, Hydroxylation | CYP2C9 important for both enantiomers; CYP2C19 involved in R(+)-NAF metabolism. Specific stereoselectivity in non-human models not fully detailed in provided sources. |

| UDP-Glucuronosyltransferase (UGT) | UGT2B4, UGT2B7, UGT1A9 (Evidence primarily from human studies, but comparative rat studies suggest involvement) | Glucuronidation | UGT2B4 plays a key role in stereoselective metabolism in rats. Glucuronidation is a major pathway for both enantiomers in rats. |

Chemical Synthesis and Structure Activity Relationship Sar of S Naftopidil

Academic Synthetic Routes of (S)-Naftopidil

Several academic approaches have been developed for the asymmetric synthesis of (S)-Naftopidil, aiming to achieve high enantiomeric purity. These routes often employ strategies that introduce chirality early in the synthesis or utilize enantioselective transformations.

Desymmetrization Strategies

One strategy for the asymmetric synthesis of chiral molecules like (S)-Naftopidil involves the desymmetrization of a symmetric starting material. Glycerol (B35011), a readily available and inexpensive compound, has been utilized as a starting material in desymmetrization approaches for the synthesis of both (R) and (S) enantiomers of compounds, including naftopidil (B1677906) and propranolol. scielo.brresearchgate.netresearchgate.netscielo.brscienceopen.com A reported method describes the desymmetrization of glycerol using a camphorsulfonamide as a chiral auxiliary. scielo.brresearchgate.netresearchgate.net This strategy involves the formation of a chiral spiroketal from glycerol and the camphorsulfonamide, which serves as a chiral synthon for subsequent transformations. scielo.brresearchgate.netresearchgate.net The enantiopure spiroketal can then be carried forward to synthesize the desired enantiomer of naftopidil. scielo.brresearchgate.netresearchgate.net

Key Steps in Enantioselective Synthesis

Enantioselective synthesis relies on reactions that preferentially produce one stereoisomer over the other. Several key steps have been employed in the academic synthesis of (S)-Naftopidil:

Alpha-Aminoxylation of Aldehyde: Organocatalysis, particularly using L-proline, has emerged as a powerful tool for achieving enantioselective transformations. researchgate.netncl.res.inmdpi.comncl.res.inekb.eg An efficient enantioselective synthesis of (S)-Naftopidil has been reported using an L-proline-catalyzed alpha-aminoxylation of an aldehyde as a key step. researchgate.netncl.res.in This reaction introduces a chiral center adjacent to a carbonyl group with high enantiomeric excess. researchgate.netncl.res.in

Mitsunobu Reaction: The Mitsunobu reaction is a versatile coupling reaction that can be used to convert alcohols into various functional groups, often with inversion of stereochemistry. wikipedia.org In the context of (S)-Naftopidil synthesis, the Mitsunobu reaction has been employed for the formation of epoxide and ether linkages. scielo.brresearchgate.netresearchgate.netscielo.brscienceopen.com For example, it has been used to incorporate the 1-naphthyloxy moiety. scielo.brresearchgate.netresearchgate.net

Hydrolytic Kinetic Resolution (HKR): HKR is a method for obtaining enantiomerically enriched epoxides and 1,2-diols from racemic mixtures using a chiral catalyst. oup.comoup.com An enantiomerically pure synthesis of (S)- and (R)-Naftopidil has been achieved utilizing the hydrolytic kinetic resolution of (±)-(α-naphthyl) glycidyl (B131873) ether with a chiral salen Co(III) OAc complex. oup.comoup.com Opening of the resulting enantiomerically pure terminal epoxide with 1-(2-methoxyphenyl)piperazine (B120316) yielded the respective enantiomer of naftopidil. oup.comoup.com

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. SAR studies on naftopidil and its analogues have focused on their affinity and antagonism at alpha-1 adrenergic receptors and their potential anti-cancer activity.

SAR for Alpha-1 Adrenergic Receptor Subtype Affinity and Antagonism

Naftopidil is known to be a selective α1-adrenergic receptor antagonist. ontosight.aimedchemexpress.comwikipedia.org The alpha-1 adrenergic receptors are divided into three subtypes: α1A, α1B, and α1D, which are expressed in various tissues. mdpi.comauajournals.org Naftopidil has shown selectivity for the α1A and α1D subtypes over the α1B subtype. medchemexpress.commdpi.comauajournals.orgcaymanchem.comnih.govresearchgate.net Studies using cloned human α1-AR genes expressed in CHO cells demonstrated that naftopidil has higher potency for α1D-AR compared to α1B- and α1A-AR. medchemexpress.commdpi.comcaymanchem.com Specifically, reported Ki values for naftopidil are 3.7 nM for α1A, 20 nM for α1B, and 1.2 nM for α1D receptors. medchemexpress.comcaymanchem.com

SAR studies on naftopidil analogues have aimed to identify structural features that contribute to their affinity and subtype selectivity. Modifications to the arylpiperazine and naphthyloxy moieties, as well as the linker connecting them, can influence binding to the different α1-AR subtypes. For instance, some naftopidil-based arylpiperazine derivatives have shown potent antagonistic effects on α1A and/or α1D subtypes over α1B in vitro. researchgate.net SAR analysis of these derivatives indicated that the position and nature of substituents on the phenyl group of the arylpiperazine moiety can be crucial for achieving α1A/D-AR sub-selectivity. researchgate.netnih.govnih.gov

SAR Related to Anti-Cancer Activity

Beyond its established use as an alpha-1 adrenergic receptor antagonist, naftopidil has garnered interest for its potential anti-cancer properties. nih.govdntb.gov.uaresearchgate.netnih.govnih.gov Studies have shown that naftopidil can exert anti-proliferative and cytotoxic effects on various cancer cell lines, including prostate cancer cells. caymanchem.comnih.govnih.govdntb.gov.uaresearchgate.netnih.govnih.gov These anti-cancer effects may involve α1-adrenergic receptor-independent pathways. dntb.gov.uaresearchgate.netnih.govnih.gov

SAR studies in this area focus on identifying structural modifications that enhance the anti-cancer activity of naftopidil analogues. Novel naftopidil-based arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against prostate cancer cell lines. nih.govnih.gov These studies revealed that the introduction of different functional groups and the position of substituents on the arylpiperazine ring can significantly affect cytotoxic potency and selectivity against cancer cells. nih.gov For example, certain derivatives containing a bromophenol moiety have shown promising anti-cancer properties against prostate cancer cells. researchgate.netnih.gov

Conformational Restriction Approaches in Analogues

Conformational restriction is a strategy in medicinal chemistry used to reduce the flexibility of a molecule by introducing rigid structural elements. This approach can help to understand the active conformation of a ligand when bound to its receptor and can lead to the design of more potent and selective compounds. unina.it

Conformational restriction of naftopidil has been explored to develop analogues with altered binding profiles at α1 adrenoceptor subtypes and other receptors like 5-HT1A. researchgate.net This has led to the discovery of new classes of ligands with restricted structures, such as those incorporating a 1,3-dioxolane (B20135) moiety. researchgate.net These conformationally restricted analogues have demonstrated binding to α1 adrenoceptor subtypes, and structural modifications have allowed for addressing selectivity towards specific receptor systems. researchgate.net Studies on these analogues have contributed to understanding the structural requirements for effective receptor interaction. researchgate.net

Development and Evaluation of (S)-Naftopidil Analogues and Derivatives

The potential anti-cancer properties of naftopidil have spurred the development of numerous derivatives aimed at improving efficacy and exploring alternative mechanisms of action mdpi.comnih.govnih.gov.

Design and Synthesis of Novel Compounds (e.g., HUHS1015, Compound 12, Dioxolane-Based Ligands)

The design of novel naftopidil analogues often involves modifying the arylpiperazine structure to enhance specific pharmacological properties or introduce new activities researchgate.netfrontiersin.orgnih.govmdpi.com. Researchers have synthesized various naftopidil-based aryl-piperazine analogues, including those containing a bromophenol moiety researchgate.net.

Notable analogues that have been synthesized and studied include HUHS1015 and a compound referred to as "compound 12" researchgate.netmdpi.commdpi.comnih.govresearchgate.netmdpi.compatsnap.comresearchgate.net. HUHS1015, for instance, is a naftopidil analogue synthesized as a potential new anti-cancer drug researchgate.netmdpi.compatsnap.com.

Another class of compounds developed as rigid analogues of naftopidil are 1,3-dioxolane-based ligands jst.go.jpnih.goveinj.orgunicam.itresearchgate.net. These ligands were designed to investigate the conformational requirements for binding at alpha1 adrenoceptor subtypes and 5-HT1A receptors unicam.itresearchgate.net. The synthesis of these analogues involves incorporating a 1,3-dioxolane (or related 1,3-oxathiolane (B1218472) or 1,3-dithiolane) structure into the naftopidil framework unicam.itresearchgate.net.

Assessment of Altered Pharmacological Profiles and Anti-Cancer Properties

Evaluation of naftopidil analogues has revealed altered pharmacological profiles and significant anti-cancer properties, often surpassing those of the parent compound researchgate.netmdpi.commdpi.comnih.govnih.govresearchgate.netmdpi.compatsnap.comnih.govresearchgate.netnih.gov.

HUHS1015 has demonstrated potent anti-cancer effects across a wide range of human cancer cell lines, including malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer researchgate.netmdpi.compatsnap.com. Studies have shown that HUHS1015 can induce cell death through both necrosis (necroptosis) and apoptosis, with the underlying mechanism varying depending on the cancer cell type researchgate.netmdpi.comnih.gov. In xenograft models, HUHS1015 effectively suppressed tumor growth, sometimes exhibiting potential comparable to or greater than commonly used anti-cancer drugs like cisplatin (B142131) or paclitaxel (B517696) researchgate.netmdpi.comnih.gov. For example, in mice inoculated with NCI-H2052 cells, HUHS1015 clearly suppressed tumor growth nih.gov. In gastric cancer cells, HUHS1015 was more effective than naftopidil itself nih.gov.

Compound 12 has also shown anti-cancer activities in several cancer types and may display better efficacy than naftopidil at lower concentrations mdpi.comnih.gov. Some research suggests that Compound 12's anti-cancer activity might involve acting through alpha1-AR binding nih.gov.

Naftopidil-based arylpiperazine derivatives containing a bromophenol moiety have exhibited anti-cancer properties against prostate cancer cells researchgate.netmdpi.comnih.gov. Several synthesized arylpiperazine derivatives have shown strong cytotoxic activities against prostate cancer cell lines like DU145, LNCaP, and PC-3 researchgate.netnih.govmdpi.com. For instance, compounds 4 and 12 showed strong cytotoxic activities against DU145 cells with IC50 values below 2 μM mdpi.com. Compound 17 inhibited the growth of DU145 cells by inducing cell cycle arrest at the G0/G1 phase researchgate.netnih.gov.

Dioxolane-based ligands, designed as rigid naftopidil analogues, have been evaluated for their affinity and activity at alpha1 and 5-HT1A receptors jst.go.jpnih.goveinj.orgunicam.itresearchgate.net. These studies have shown that conformational restriction through the dioxolane structure is compatible with binding to alpha1 adrenoceptor subtypes unicam.itresearchgate.net. Specific dioxolane-based compounds have displayed high affinity and selectivity for certain alpha1 adrenoceptor subtypes, such as α1a and α1d unicam.itresearchgate.net.

Analytical Methodologies in S Naftopidil Research

Chromatographic Techniques

Chromatography plays a pivotal role in separating Naftopidil (B1677906) from potential impurities, degradation products, or endogenous compounds present in complex samples. Various chromatographic approaches have been developed and validated for this purpose.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Quantification in Biological Fluids

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the quantification of Naftopidil in biological fluids such as plasma. This method offers the necessary sensitivity to detect and quantify the drug at low concentrations relevant to pharmacokinetic studies.

Several LC-MS/MS methods have been developed and validated for Naftopidil analysis in human plasma. These methods typically involve sample preparation steps, such as liquid-liquid extraction (LLE) or protein precipitation, to isolate the analyte from the biological matrix. ijpsr.comarabjchem.orgresearchgate.netmdpi.comsemanticscholar.org Internal standards, such as Propranolol or Naftopidil d7, are often used to improve the accuracy and reproducibility of the quantification. ijpsr.comarabjchem.orgresearchgate.net

Chromatographic separation is commonly achieved using reversed-phase C18 columns. arabjchem.orgresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., ammonium (B1175870) formate). arabjchem.orgresearchgate.netnih.gov Detection is performed using a triple-quadrupole mass spectrometer operating in positive ion mode, utilizing multiple reaction monitoring (MRM) to enhance selectivity. arabjchem.orgresearchgate.net

Reported LC-MS/MS methods for Naftopidil in plasma have demonstrated linearity over a range of concentrations, for instance, from 0.495 to 200.577 ng/mL. arabjchem.orgresearchgate.net The sensitivity achieved with LC-MS/MS allows for the determination of Naftopidil concentrations for extended periods during pharmacokinetic profiling. ijpsr.com

High-Performance Liquid Chromatography (HPLC) for Bulk Drug and Formulation Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is extensively used for the analysis of Naftopidil in bulk drug form and pharmaceutical formulations like tablets. HPLC methods are valuable for assaying the drug content, determining purity, and monitoring degradation products.

Various RP-HPLC methods have been established using different stationary phases, commonly C18 or C8 columns. wjpr.netijrpc.comindexcopernicus.comresearchgate.net The mobile phase composition varies, often involving mixtures of water or buffer solutions (e.g., ammonium acetate (B1210297) buffer, potassium dihydrogen phosphate) and organic solvents (e.g., acetonitrile, methanol) in isocratic or gradient elution modes. wjpr.netijrpc.comindexcopernicus.comresearchgate.net UV detection is typically employed, with common wavelengths including 232 nm and 284 nm. wjpr.netijrpc.comindexcopernicus.com

HPLC methods for Naftopidil in bulk and formulations have been validated to be specific, accurate, precise, and robust. wjpr.netijrpc.comindexcopernicus.comresearchgate.net Linearity ranges reported for these methods vary depending on the specific chromatographic conditions and intended application, examples include 1-5 µg/ml, 10-150 µg/mL, and 50-150 µg/ml. wjpr.netijrpc.comindexcopernicus.comresearchgate.net These methods are suitable for routine quality control and stability studies of Naftopidil. ijrpc.comindexcopernicus.com

Spectrophotometric Methods (UV-Spectrophotometry)

UV-Spectrophotometry provides a simpler and more cost-effective approach for the quantitative estimation of Naftopidil in bulk and pharmaceutical formulations, particularly for routine analysis. researchgate.netsaudijournals.comwjpsonline.com

UV-spectrophotometric methods for Naftopidil involve measuring the absorbance of the drug in a suitable solvent system at its maximum wavelength of absorption (λmax). Reported λmax values for Naftopidil include 280 nm and 232 nm, depending on the solvent used. researchgate.netresearchgate.net Solvent systems utilized include acetonitrile-hydrochloric acid, methanol, and alcohol-water mixtures. researchgate.netsaudijournals.com

These methods are validated for parameters such as linearity, accuracy, and precision. researchgate.netsaudijournals.comresearchgate.net Linearity is typically observed over a specific concentration range, for instance, 2-10 µg/ml. researchgate.netsaudijournals.com While generally less sensitive than chromatographic methods, UV-Spectrophotometry offers a rapid and accessible means for the quantitative determination of Naftopidil in quality control settings. researchgate.netwjpsonline.com

Method Validation for Research Applications

Method validation is a critical process in analytical research to confirm that an analytical method is suitable for its intended purpose. Validation ensures the reliability, accuracy, and consistency of the results obtained. Key validation parameters for Naftopidil analytical methods, as per guidelines such as those from the ICH, include specificity, precision, linearity, accuracy, robustness, and lower limits of quantification (LLOQ). ijrpc.comindexcopernicus.comresearchgate.netresearchgate.netelementlabsolutions.com

Specificity, Precision, Linearity, Accuracy, Robustness

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. ijrpc.comresearchgate.netelementlabsolutions.com Specific methods for Naftopidil demonstrate that the analyte peak is well-separated from other potential peaks in chromatographic runs or that there is no interference in spectrophotometric measurements. ijrpc.comresearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ijrpc.comindexcopernicus.comelementlabsolutions.com It is typically assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as relative standard deviation (%RSD). Low %RSD values indicate high precision. ijrpc.comindexcopernicus.comresearchgate.netresearchgate.net

Linearity: Linearity establishes a proportional relationship between the analyte concentration and the method's response over a defined range. arabjchem.orgresearchgate.netwjpr.netijrpc.comindexcopernicus.comelementlabsolutions.com It is evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r or r²) of the calibration curve, with values close to 1 indicating good linearity. arabjchem.orgresearchgate.netwjpr.netijrpc.comindexcopernicus.comresearchgate.net

Accuracy: Accuracy represents the closeness of agreement between the value found by the method and the true value. wjpr.netijrpc.comindexcopernicus.comelementlabsolutions.com It is commonly assessed by performing recovery studies, where a known amount of analyte is added to a matrix (e.g., placebo or blank biological fluid) and the percentage recovery is calculated. wjpr.netijrpc.comindexcopernicus.com Acceptable accuracy is typically within a certain percentage range of the true value. ijpsr.comwjpr.netindexcopernicus.comresearchgate.netresearchgate.netmdpi.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrpc.comindexcopernicus.comelementlabsolutions.com Parameters that may be varied include mobile phase composition or pH, flow rate, column temperature, and detection wavelength. ijrpc.comindexcopernicus.com A robust method yields consistent results despite these minor variations. ijrpc.comindexcopernicus.com

Lower Limits of Quantification (LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. elementlabsolutions.commdpi.comturkjps.org The LLOQ is a critical parameter, especially for methods used in pharmacokinetic studies where drug concentrations in biological fluids can be very low.

Reported LLOQ values for Naftopidil vary depending on the analytical technique and the matrix. For LC-MS/MS methods used in biological fluids like plasma, reported LLOQ values include 0.495 ng/mL and 0.30 ng/mL, demonstrating the high sensitivity of this technique. ijpsr.comarabjchem.orgresearchgate.net For HPLC methods used for bulk drug and formulations, LLOQ values are typically higher, for example, 0.28 µg/ml or 0.2288 µg/ml. wjpr.netijrpc.com UV-Spectrophotometric methods also have higher LLOQ values compared to LC-MS/MS, such as 0.27197 µg/ml. researchgate.net

The selection of an appropriate analytical method depends on the research objective, the matrix being analyzed, and the required sensitivity. LC-MS/MS is preferred for low concentration analysis in biological fluids, while HPLC and UV-Spectrophotometry are suitable for higher concentrations in bulk materials and formulations.

| Analytical Technique | Application | Typical Matrix | Detection Method | Reported LLOQ Examples |

| LC-MS/MS | Quantification | Biological Fluids | MS | 0.30 - 0.495 ng/mL |

| HPLC | Bulk Drug & Formulation Analysis | Bulk Drug, Tablets | UV | 0.2288 - 0.28 µg/ml |

| UV-Spectrophotometry | Bulk Drug & Formulation Analysis | Bulk Drug, Tablets | UV Absorbance | 0.27197 µg/ml |

Table 1: Summary of Analytical Techniques and Typical LLOQ Values for Naftopidil Analysis

| Validation Parameter | Description |

| Specificity | Ability to measure analyte uniquely in the presence of other components. |

| Precision | Agreement between repeat measurements (Intra-day and Inter-day). |

| Linearity | Proportionality of response to analyte concentration over a range. |

| Accuracy | Closeness of measured value to the true value. |

| Robustness | Method's ability to remain unaffected by small parameter variations. |

| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. |

Table 2: Key Analytical Method Validation Parameters

| Method Type | Linearity Range Examples | Accuracy (% Recovery) Examples | Precision (%RSD) Examples |

| HPLC | 1-5 µg/ml, 10-150 µg/mL | 99.26-101.1% | < 2% |

| UV-Spec | 2-10 µg/ml | 99.75-100.293% | 0.33-0.86% |

| LC-MS/MS | 0.495-200.577 ng/mL | 93.40-106.39% | < 10.88% |

Table 3: Examples of Reported Validation Data for Naftopidil Analytical Methods

Formulation Design and In Vitro Evaluation for Research Enhancement (e.g., Solid Lipid Nanoparticles for Oral Absorption Studies)

Research into enhancing the oral bioavailability of Naftopidil, a selective alpha1-adrenergic receptor antagonist, has explored various formulation strategies due to its low solubility, permeability, and extensive first-pass metabolism, which contribute to its approximately 20% oral bioavailability in humans. citeab.comdrugbank.com Solid Lipid Nanoparticles (SLNs) have emerged as a promising nanoparticulate drug delivery system to address these limitations, offering advantages such as enhanced solubility, improved stability, and modified drug release profiles. drugbank.comuni.lu

The formulation design of Naftopidil-loaded SLNs typically involves methods like the solvent emulsification/evaporation technique. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com This method utilizes specific excipients, such as Compritol 888 ATO as the lipid matrix and Poloxamer 188 as a surfactant. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com The selection of these excipients and the optimization of formulation parameters, including surfactant concentration and homogenization speed, are critical for achieving desired nanoparticle characteristics. uni.lu

In vitro evaluation of Naftopidil-loaded SLNs focuses on several key parameters to assess the success of the formulation and its potential for enhanced oral absorption. These parameters include entrapment efficiency (EE), drug loading (DL), drug content (DC), particle size, zeta potential, and in vitro drug release. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com

Studies have shown successful incorporation of Naftopidil into SLNs, with reported entrapment efficiencies ranging from 56% to 88%. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com Drug loading values have been observed between 17% and 20%, and drug content ranged from 77% to 98%. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com Particle size and zeta potential are crucial for the stability and in vivo performance of nanoparticles. For an optimized formulation (designated as F10 in one study), a particle size of 270.2 nm and a zeta potential of -21.7 mV were reported. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com Fourier transform infrared spectroscopy (FTIR) analysis has indicated no significant interactions between Naftopidil and the lipid components in the SLN formulations. citeab.comdrugbank.comuni.lulipidmaps.orgdrugbank.com